MELK Kinase Inhibition: 3,6-Dicarboxylate Analog Shows Moderate Activity (IC50 4.8 μM); Target Monoester Lacks Ester at C6, Enabling Divergent Kinase Selectivity
The closest published analog, diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate (Compound 1), demonstrated MELK inhibitory activity with an IC50 of 4.8 μM in an IMAP high-throughput screening assay conducted at 30 μM compound concentration [1]. The target compound lacks the 6-carboxylate ester entirely, resulting in a monoester configuration (3-COOEt only). This structural difference eliminates a key hydrogen-bond acceptor at the 6-position of the quinoline ring, which is expected to alter the kinase inhibition profile based on established 4-anilinoquinoline SAR that shows critical sensitivity to substitution at the 6- and 7-positions . The 3,6-dicarboxylate analog also exhibits Dyrk1A inhibition (IC50 10 μM) [2], whereas the target compound's monoester scaffold presents a distinct pharmacophore for probing kinase targets without confounding activity from the 6-ester moiety.
| Evidence Dimension | MELK kinase inhibition (IC50) and Dyrk1A inhibition |
|---|---|
| Target Compound Data | No 6-carboxylate ester; monoester configuration (3-COOEt only); no published MELK or Dyrk1A data identified |
| Comparator Or Baseline | Diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate: MELK IC50 = 4.8 μM; Dyrk1A IC50 = 10 μM |
| Quantified Difference | Comparator has measurable dual-kinase inhibition; target compound structurally lacks the 6-ester pharmacophore, precluding identical kinase engagement and enabling exploration of kinases that do not tolerate a 6-substituent |
| Conditions | IMAP assay, 30 μM single-concentration screen for MELK; Dyrk1A autophosphorylation assay in HEK293 cells |
Why This Matters
For researchers building kinase-focused libraries, the monoester configuration avoids the polypharmacology of the 3,6-diester analog, enabling cleaner target deconvolution in phenotypic screening campaigns.
- [1] Matsuo Y, et al. Development of a novel MELK inhibitor OTSSP167. The quinoline derivative diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate (compound 1) showed MELK IC50 = 4.8 μM. ScienceOpen / PMC data. View Source
- [2] BindingDB BDBM50187065 / CHEMBL265130: Diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate Dyrk1A IC50 = 10,000 nM (10 μM). View Source
